(-)-alpha-Bisabolol
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Overview
Description
(-)-alpha-Bisabolol is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring and a heptenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-alpha-Bisabolol typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring. Subsequent steps include functional group transformations to introduce the hydroxyl group and the heptenol chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using catalysts and controlled reaction conditions to ensure consistency. The use of flow chemistry and continuous processing can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
(-)-alpha-Bisabolol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the cyclohexene and heptenol chains can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols or hydrocarbons.
Substitution: Halides, amines, or other substituted derivatives.
Scientific Research Applications
(-)-alpha-Bisabolol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which (-)-alpha-Bisabolol exerts its effects depends on its interactions with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The specific pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S,3R,4R)-3-Methylbicyclo[2.2.1]hept-5-en-2-ol
- Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, [1S-(1α,2β,5α)]-
Uniqueness
(-)-alpha-Bisabolol is unique due to its specific structural features, such as the combination of a cyclohexene ring and a heptenol chain. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not fulfill.
Properties
Molecular Formula |
C15H26O |
---|---|
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(2S)-6-methyl-2-(4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol |
InChI |
InChI=1S/C15H26O/c1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14/h6-7,14,16H,5,8-11H2,1-4H3/t14?,15-/m0/s1 |
InChI Key |
RGZSQWQPBWRIAQ-LOACHALJSA-N |
Isomeric SMILES |
CC1=CCC(CC1)[C@](C)(CCC=C(C)C)O |
SMILES |
CC1=CCC(CC1)C(C)(CCC=C(C)C)O |
Canonical SMILES |
CC1=CCC(CC1)C(C)(CCC=C(C)C)O |
Synonyms |
(+)-4-epi-alpha-bisabolol bisabolol bisabolol, (+)-isomer bisabolol, (-)-isomer levomenol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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